molecular formula C7H5N5O3 B074827 Pterin-6-carboxylic acid CAS No. 1501-50-4

Pterin-6-carboxylic acid

Cat. No.: B074827
CAS No.: 1501-50-4
M. Wt: 207.15 g/mol
InChI Key: QABAUCFGPWONOG-UHFFFAOYSA-N
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Description

Pterin-6-carboxylic acid, also known as 2-amino-4-hydroxypteridine-6-carboxylic acid, is a heterocyclic compound with the molecular formula C₇H₅N₅O₃. It is a derivative of pteridine, a bicyclic compound composed of a pyrazine ring fused to a pyrimidine ring. This compound is a precursor in the biosynthesis of folic acid, which plays a crucial role in cellular growth, development, and repair .

Scientific Research Applications

Pterin-6-carboxylic acid has several scientific research applications across various fields:

Mechanism of Action

Pterin-6-carboxylic acid serves as a precursor for the formation of folate, which plays a critical role in cell growth, development, and repair .

Safety and Hazards

When handling Pterin-6-carboxylic acid, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Pterin-6-carboxylic acid has been studied for its potential as a fluorescent dye . It has also been used in the synthesis of gold nanoparticles for laser photo-thermal therapy of epithelial carcinoma . These studies suggest potential future applications in biomedical imaging and cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pterin-6-carboxylic acid can be synthesized through the photo-oxidation of pterins. This process involves the exposure of pterins to ultraviolet light in the presence of oxygen, leading to the formation of hydrogen peroxide and this compound . The compound is practically insoluble in water but slightly soluble in 0.01 M sodium hydroxide, with a pH of approximately 11.0. Ultrasonication can be used to improve its dissolution .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis typically involves the use of advanced photochemical techniques and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pterin-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, depending on the reaction conditions.

Major Products: The major products formed from these reactions include various pteridine derivatives, which can be further utilized in biochemical and pharmaceutical applications .

Comparison with Similar Compounds

    Pterin: A heterocyclic compound with a similar structure but without the carboxylic acid group.

    6-Methylpterin: A derivative of pterin with a methyl group at the 6-position.

    Tetrahydrobiopterin: A reduced form of pterin that acts as a cofactor in the hydroxylation of aromatic amino acids.

Uniqueness: Pterin-6-carboxylic acid is unique due to its carboxylic acid group at the 6-position, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with enzymes and other biomolecules, making it a valuable compound in biochemical and pharmaceutical research .

Properties

IUPAC Name

2-amino-4-oxo-3H-pteridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABAUCFGPWONOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241626
Record name 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
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Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
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CAS No.

948-60-7
Record name Pterin-6-carboxylic acid
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Record name Pterin-6-carboxylic acid
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Record name 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
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Record name 2-amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
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Record name PTERIN-6-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

360 °C
Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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